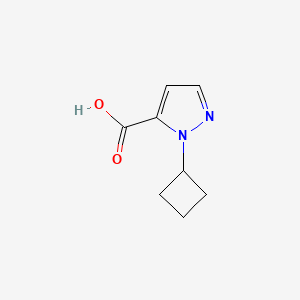

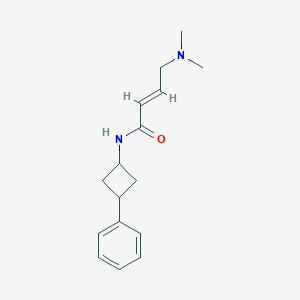

![molecular formula C17H15N3OS B2515084 N-((6-cyclopropylpyrimidin-4-yl)methyl)benzo[b]thiophene-2-carboxamide CAS No. 2194844-77-2](/img/structure/B2515084.png)

N-((6-cyclopropylpyrimidin-4-yl)methyl)benzo[b]thiophene-2-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound "N-((6-cyclopropylpyrimidin-4-yl)methyl)benzo[b]thiophene-2-carboxamide" is a derivative of benzo[b]thiophene, which is a structural motif found in various pharmacologically active compounds. The benzo[b]thiophene nucleus is a common scaffold in medicinal chemistry, often associated with a wide range of biological activities. The presence of a carboxamide group and specific substituents can significantly influence the compound's biological activity and physicochemical properties.

Synthesis Analysis

The synthesis of benzo[b]thiophene derivatives typically involves multi-step reactions, starting from readily available precursors. For instance, the synthesis of similar compounds, such as benzo[b]thiophene-6-carboxamide 1,1-dioxide derivatives, involves designing and synthesizing a series of derivatives with various substituents to enhance antitumor activity and reduce toxicity . Another example includes the synthesis of substituted thiophene derivatives from 2-amino-4,5,6,7-tetrahydro-N-phenylbenzo[b]thiophene-3-carboxamide, which involves reactions with different organic reagents . These methods could potentially be adapted for the synthesis of "N-((6-cyclopropylpyrimidin-4-yl)methyl)benzo[b]thiophene-2-carboxamide."

Molecular Structure Analysis

The molecular structure of benzo[b]thiophene derivatives is often characterized using techniques such as IR, NMR, MS, and sometimes X-ray crystallography. For example, the structure of N-((6-methylpyridin-2-yl)carbamothioyl)thiophene-2-carboxamide was confirmed using these methods, and its crystal structure was determined, providing insights into the molecular conformation and potential interaction sites for biological activity . Similar analytical techniques would be used to elucidate the molecular structure of "N-((6-cyclopropylpyrimidin-4-yl)methyl)benzo[b]thiophene-2-carboxamide."

Chemical Reactions Analysis

The reactivity of benzo[b]thiophene derivatives can be influenced by the nature of the substituents. For instance, the introduction of hydrophobic substituents on the carboxamide group of benzo[b]thiophene-6-carboxamide 1,1-dioxide derivatives increased cytotoxicity, while hydroxy substitution diminished it . This suggests that the electronic density on the benzo[b]thiophene nucleus is a determinant factor for the compound's reactivity and biological activity. The cyclopropyl and pyrimidinyl groups in "N-((6-cyclopropylpyrimidin-4-yl)methyl)benzo[b]thiophene-2-carboxamide" would likely influence its reactivity and interaction with biological targets.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzo[b]thiophene derivatives, such as solubility, melting point, and stability, are crucial for their pharmacokinetic profile and therapeutic efficacy. These properties are often determined experimentally and can be influenced by the compound's molecular structure. For example, the introduction of different substituents can affect the compound's lipophilicity, which in turn affects its absorption and distribution in the body . The specific properties of "N-((6-cyclopropylpyrimidin-4-yl)methyl)benzo[b]thiophene-2-carboxamide" would need to be determined through experimental studies to understand its pharmacokinetic behavior.

Applications De Recherche Scientifique

Heterocyclic Synthesis

N-((6-cyclopropylpyrimidin-4-yl)methyl)benzo[b]thiophene-2-carboxamide is involved in the synthesis of various heterocyclic compounds. For instance, benzo[b]thiophen-2-yl-hydrazonoesters have been synthesized using related compounds and have been shown to be precursors for pyrazole, isoxazole, pyrimidine, triazine, pyrazolopyridine, and pyrazolopyrimidine derivatives (Mohareb et al., 2004).

Antimicrobial Activity

Substituted benzamide derivatives, closely related to the compound , have demonstrated significant antibacterial and antifungal activities. These derivatives have been found effective against a range of Gram-positive and Gram-negative bacteria, as well as various fungal strains (Vijaya Laxmi et al., 2019).

Antitumor Agents

Compounds synthesized from benzo[b]thiophene, similar to N-((6-cyclopropylpyrimidin-4-yl)methyl)benzo[b]thiophene-2-carboxamide, have been investigated for their potential as antitumor agents. Some of these compounds showed higher activity against liver, colon, and lung cancer cell lines than standard drugs like doxorubicin (Hafez et al., 2017).

Anti-Inflammatory and Analgesic Agents

Related compounds have been synthesized and evaluated for their potential as anti-inflammatory and analgesic agents. These studies have shown promising results, indicating the potential therapeutic applications of such compounds in treating inflammation and pain (Abu‐Hashem et al., 2020).

COX-2 Inhibitors and Anticancer Screening

Newly synthesized cyanopyrimidine hybrids, closely related to the compound , have shown potent COX-2 inhibitory activities and demonstrated significant anticancer activity against various cell lines. These findings suggest their potential as therapeutic agents in cancer treatment (Al-Ghulikah et al., 2022).

Propriétés

IUPAC Name |

N-[(6-cyclopropylpyrimidin-4-yl)methyl]-1-benzothiophene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15N3OS/c21-17(16-7-12-3-1-2-4-15(12)22-16)18-9-13-8-14(11-5-6-11)20-10-19-13/h1-4,7-8,10-11H,5-6,9H2,(H,18,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZNDABWHFUFSTK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=NC=NC(=C2)CNC(=O)C3=CC4=CC=CC=C4S3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-((6-cyclopropylpyrimidin-4-yl)methyl)benzo[b]thiophene-2-carboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-Methyl-7,8-dihydro-6H-imidazo[2,1-c][1,2,4]triazin-4-one](/img/structure/B2515002.png)

![(E)-N-(2-([2,3'-bithiophen]-5-yl)ethyl)-2-phenylethenesulfonamide](/img/structure/B2515004.png)

![1-[1-(Adamantan-1-YL)ethyl]-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B2515006.png)

![6-Cyclopropyl-2-{[1-(1-phenylcyclopropanecarbonyl)azetidin-3-yl]methyl}-2,3-dihydropyridazin-3-one](/img/structure/B2515014.png)

![3-[4-(2-Fluorophenyl)piperazin-1-yl]cyclohex-2-en-1-one](/img/structure/B2515017.png)

![2-((2-(4-benzylpiperidin-1-yl)-2-oxoethyl)thio)-3-(4-methoxyphenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2515023.png)

![N-(1-Aminospiro[3.3]heptan-3-yl)-2-methyl-1,3-benzothiazole-6-carboxamide;hydrochloride](/img/structure/B2515024.png)